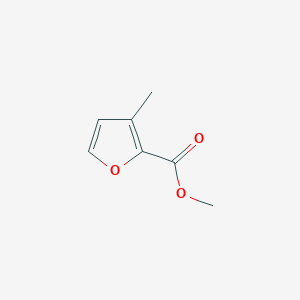
Methyl 3-methyl-2-furoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-furoate can be synthesized through the reaction of 4,4-dimethoxy-2-butanone with methyl chloroacetate in the presence of sodium methoxide. The reaction is carried out in dry ether under a nitrogen atmosphere at -5°C. The mixture is stirred for 2 hours at this temperature and then allowed to come to room temperature overnight. The product is then purified through distillation .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of 3-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. This method is efficient and yields a high purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-methyl-2-furoic acid.
Reduction: It can be reduced to form 3-methyl-2-furanmethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Methyl-2-furoic acid.
Reduction: 3-Methyl-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-methyl-2-furoate is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of Methyl 3-methyl-2-furoate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects .
類似化合物との比較
Methyl 2-furoate: Similar in structure but lacks the methyl group at the 3-position.
3-Methyl-2-furoic acid: The carboxylic acid analog of Methyl 3-methyl-2-furoate.
3-Methyl-2-furanmethanol: The alcohol analog of this compound.
Uniqueness: this compound is unique due to its specific ester functional group and the presence of a methyl group at the 3-position of the furan ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
生物活性
Methyl 3-methyl-2-furoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antioxidant and antibacterial activities, as well as other relevant biological effects supported by recent research findings.
- Chemical Formula : C7H8O3
- Molecular Weight : 140.14 g/mol
- CAS Number : 6141-57-7
- Appearance : Solid, with a melting point between 34-38 °C .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress and related diseases.
- Study Findings : A study evaluating various compounds found that this compound contributed to the overall antioxidant activity of the extracts it was part of, although specific quantitative measures were not detailed .
Antibacterial Activity
This compound has demonstrated antibacterial properties against several pathogens.
- Mechanism : The compound's antibacterial action is believed to stem from its ability to disrupt bacterial cell membranes and inhibit metabolic processes.
-
Research Data :
- A study reported that this compound, among other furoate derivatives, showed inhibitory effects against common bacteria such as Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentrations (MIC) were determined for various pathogens, indicating the compound's effectiveness in low concentrations .
Study on Tamarindus indica Extracts
A significant study analyzed the methanol extract of Tamarindus indica, which contained various bioactive compounds, including this compound. This study highlighted:
- Antibacterial Efficacy : The extract showed strong inhibitory potential against pathogens like Plesiomonas shigelloides and Bacillus pumilus, with MIC values of 0.22 mg/ml and 0.44 mg/ml, respectively.
- Antioxidant Capacity : The antioxidant activity was assessed using DPPH and FRAP methods, revealing a correlation between the presence of phenolic compounds and antioxidant efficacy .
Comparative Analysis of Biological Activities
| Compound | Antioxidant Activity | Antibacterial Activity | MIC (mg/ml) |
|---|---|---|---|
| This compound | Moderate | Yes | Varies |
| Methyl 2-furoate | High | Yes | Varies |
| 5-Hydroxymethylfurfural | High | Yes | Varies |
特性
CAS番号 |
6141-57-7 |
|---|---|
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC名 |
methyl 4-methylfuran-2-carboxylate |
InChI |
InChI=1S/C7H8O3/c1-5-3-6(10-4-5)7(8)9-2/h3-4H,1-2H3 |
InChIキー |
CGWWXLFGWHWBMY-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=C1)C(=O)OC |
正規SMILES |
CC1=COC(=C1)C(=O)OC |
Key on ui other cas no. |
6141-57-7 |
ピクトグラム |
Irritant |
同義語 |
3-Methyl-2-furancarboxylic Acid Methyl Ester; 3-Methyl-2-furoic Acid Methyl Ester ; 3-Methylfuran-2-carboxylic Acid Methyl Ester; Methyl 3-Methyl-2-furancarboxylate; Methyl 3-Methyl-2-furoate; NSC 508754; |
製品の起源 |
United States |
Q1: What is the significance of Methyl 3-methyl-2-furoate in chemical synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly for creating new furan derivatives. [, ] It can be transformed into various functional groups, enabling the synthesis of a diverse range of compounds. For example, it can be converted to 3-methyl-2-furaldehyde using the McFadyen process. [] This aldehyde is a key intermediate in the synthesis of compounds like β-(3-methyl-2-furan) acrylic acid, which can be further modified to create novel molecules with potential biological activity. []
Q2: Can you provide an example of a synthetic route using this compound as a starting material?
A2: One example highlighted in the research involves synthesizing 3-methyl-5-nitrofuran derivatives. [] The process starts with converting this compound to 3-methyl-2-furaldehyde. [] This aldehyde then undergoes a Knoevenagel condensation with malonic acid to yield β-(3-methyl-2-furan) acrylic acid. Nitration of this compound results in β-(3-methyl-5-nitro-2-furan) acrylic acid, a key intermediate for synthesizing various 3-methyl-5-nitrofuran derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















